molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8

4,6-Dichloropyrido[3,2-d]pyrimidine

Cat. No.: B173706
CAS No.: 175358-02-8
M. Wt: 200.02 g/mol
InChI Key: FCNJEINFWXOLQY-UHFFFAOYSA-N
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Description

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential anticancer properties .

Scientific Research Applications

4,6-Dichloropyrido[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Safety and Hazards

4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Future Directions

Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the cyclization of a precursor compound with triethylorthoformate to yield a ketone intermediate. This intermediate is then chlorinated using phosphorus oxychloride under reflux conditions to afford this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives, which may have enhanced biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.

    Pyrido[3,4-d]pyrimidine: Another structural isomer with potential biological activities.

Uniqueness

4,6-Dichloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which enhances its ability to interact with certain enzymes. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a dual inhibitor of HDACs and Mnks .

Properties

IUPAC Name

4,6-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJEINFWXOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442072
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175358-02-8
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (150 mg, 0.83 mmol) in POCl3 (2.0 mL) was added DIPEA (0.22 mL, 1.24 mmol) at room temperature. After stirring for 1 hour at 110° C., the reaction mixture was cooled to room temperature. The reaction mixture was concentrated in vacuo, and then diluted with water and extracted with dichlormethane. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (120 mg, 73%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.87 (1H, d, J=8.8 Hz), 8.35 (1H, d, J=8.8 Hz), 9.14 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Huning's base (1.18 mL, 6.77 mmol) was added to a solution of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (820 mg, 4.52 mmol) in POCl3 (8.42 mL, 90.0 mmol) at room temperature, and the reaction mixture was heated at 110° C. for 5 h. After cooled to room temperature, the excess POCl3 was removed by evaporation. Toluene was added to the residue, and the azeotrope was removed under reduced pressure. DCM was poured into the residue, and the suspension was treated carefully with aq. NaHCO3 at 0° C. to pH 7˜9. The insoluble solid was filtered off, and the filtrate was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (DCM:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (780 mg, 86%) as a pale yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.86 (1H, d, J=8.8 Hz), 8.34 (1H, d, J=8.8 Hz), 9.14 (1H, s). m/z=199.01 [M+1]+.
[Compound]
Name
base
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
8.42 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one (3.0 g, 16.5 mmole) and N,N-diisopropylethylamine (9 ml, 50 mmole) in toluene (150 ml), was added POCl3 (4.7 ml, 50 mmol). The resulting reaction mixture was refluxed for 1.5 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with cold water till pH=6-7. The organic phase was dried over MgSO4, filtrated and concentrated under reduced pressure to yield crude 4,6-dichloro-pyrido[3,2-d]pyrimidine which was not purified but used as such for further reactions.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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